2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate
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Overview
Description
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is a compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with suitable carbonylating agents. One common method is the reaction of aziridine-2-carboxylates with ethyl chloroformate in the presence of a base such as N-methylmorpholine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of haloamines and 1,2-dibromoalkanes. These intermediates can be treated with amines to yield aziridines . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate undergoes several types of chemical reactions, primarily driven by the high strain energy of the aziridine rings. These reactions include:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: Substitution at the aziridine nitrogen can occur with various electrophiles.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are alkylated derivatives of the nucleophiles used.
Oxidation: Aziridine N-oxides are formed.
Reduction: Amines are the primary products.
Scientific Research Applications
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a prodrug, where the aziridine rings can be selectively opened in the presence of specific biological nucleophiles.
Materials Science: It is used as a crosslinker in polymer chemistry to enhance the mechanical properties of materials.
Biological Studies: The compound’s reactivity with thiol groups makes it a useful tool for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of 2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate primarily involves the nucleophilic ring opening of the aziridine rings. The high strain energy of the three-membered rings makes them highly reactive towards nucleophiles. Upon ring opening, the compound can form covalent bonds with biological molecules, such as proteins, leading to modifications that can alter their function .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature aziridine rings and are used in similar applications, such as medicinal chemistry and materials science.
N-alkylaziridines: These compounds have alkyl groups attached to the aziridine nitrogen and exhibit similar reactivity patterns.
Uniqueness
2-(Aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate is unique due to the presence of two aziridine rings, which can undergo simultaneous or sequential ring-opening reactions. This dual reactivity enhances its potential as a crosslinker and a prodrug in medicinal chemistry .
Properties
CAS No. |
881-92-5 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(aziridine-1-carbonyloxy)ethyl aziridine-1-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c11-7(9-1-2-9)13-5-6-14-8(12)10-3-4-10/h1-6H2 |
InChI Key |
LVAPYAAFWOGAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)OCCOC(=O)N2CC2 |
Origin of Product |
United States |
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